
Molecular hydrogen;plutonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular hydrogen;plutonium is a chemical compound with the formula PuH₃. It is one of the hydrides of plutonium, where plutonium is in the +3 oxidation state. This compound is known for its unique properties and its role in various scientific research applications. This compound is a non-stoichiometric compound, meaning its composition can vary slightly. It is typically formed by the direct reaction of plutonium metal with hydrogen gas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molecular hydrogen;plutonium is synthesized by reacting plutonium metal with hydrogen gas. The reaction is typically carried out at elevated temperatures ranging from 100°C to 200°C. The general reaction can be represented as: [ \text{Pu} + \frac{3}{2} \text{H}_2 \rightarrow \text{PuH}_3 ]
Industrial Production Methods: While there is limited information on large-scale industrial production of plutonium trihydride, the synthesis process in a laboratory setting involves controlled conditions to ensure safety and precision. The reaction is usually conducted in a vacuum or an inert atmosphere to prevent contamination and unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Molecular hydrogen;plutonium undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, plutonium trihydride can oxidize to form plutonium oxides such as PuO₂.
Reduction: It can be reduced back to plutonium metal under certain conditions.
Hydrolysis: Reacts with water to form plutonium hydroxides and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Hydrolysis: Water or moisture at room temperature.
Major Products Formed:
Oxidation: Plutonium dioxide (PuO₂).
Reduction: Plutonium metal (Pu).
Hydrolysis: Plutonium hydroxides and hydrogen gas.
Applications De Recherche Scientifique
Molecular hydrogen;plutonium has several scientific research applications, including:
Magnetic Studies: Due to its unique magnetic properties, it is used in studies related to magnetism and magnetic susceptibility.
Nuclear Research: It plays a role in nuclear research, particularly in understanding the behavior of plutonium in different chemical states.
Material Science: Used in the study of plutonium metallurgy and the development of new materials.
Mécanisme D'action
The mechanism of action of plutonium trihydride involves its interaction with other chemical species. For instance, its oxidation involves the transfer of electrons from plutonium to oxygen, forming plutonium oxides. The compound’s ferromagnetic properties at low temperatures are due to the alignment of magnetic moments in the plutonium atoms .
Comparaison Avec Des Composés Similaires
Plutonium Dihydride (PuH₂): Another hydride of plutonium, where plutonium is in the +2 oxidation state.
Uranium Hydride (UH₃): A similar compound with uranium instead of plutonium. It also exhibits unique magnetic and chemical properties.
Uniqueness of Plutonium Trihydride: Molecular hydrogen;plutonium is unique due to its specific oxidation state and its ferromagnetic properties at relatively high temperatures (101 K). This makes it distinct from other hydrides of plutonium and similar compounds of other actinides .
Propriétés
Numéro CAS |
15457-77-9 |
|---|---|
Formule moléculaire |
H6Pu |
Poids moléculaire |
250.112 |
Nom IUPAC |
molecular hydrogen;plutonium |
InChI |
InChI=1S/Pu.3H2/h;3*1H |
Clé InChI |
FYCLQSJNZIPDAJ-UHFFFAOYSA-N |
SMILES |
[HH].[HH].[HH].[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



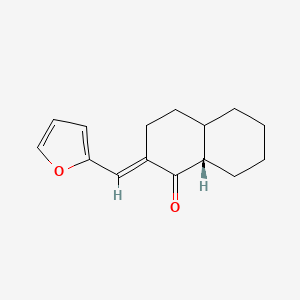
![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)
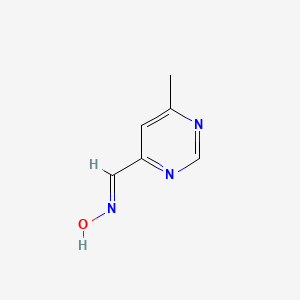
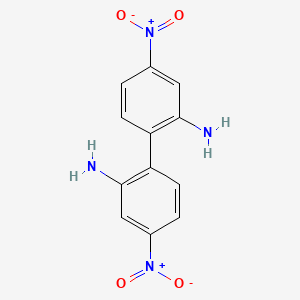
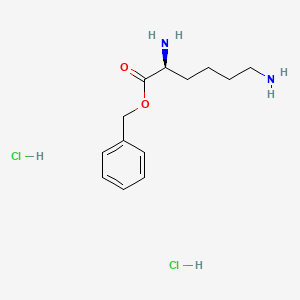
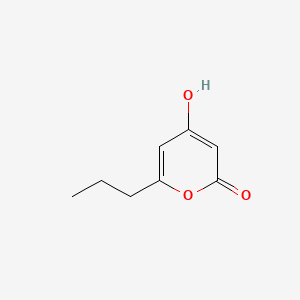
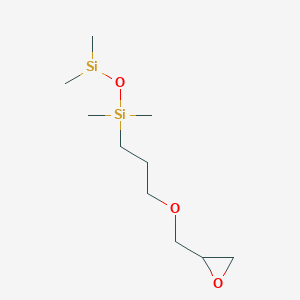
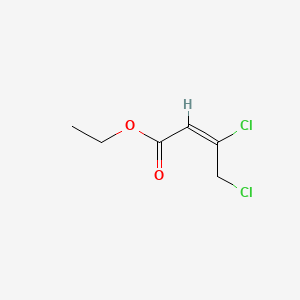
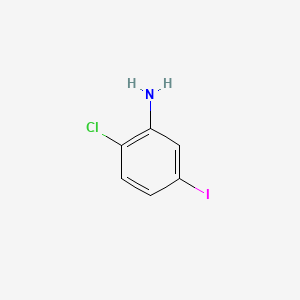
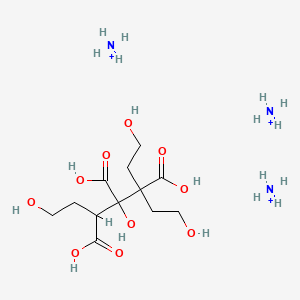
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)
